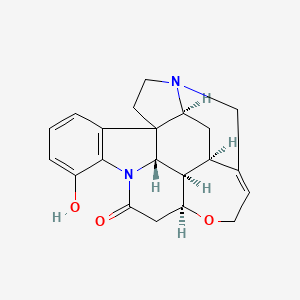

4-Hydroxystrychnine

Description

4-Hydroxystrychnine (CAS: 22595-26-2) is a monoterpenoid indole alkaloid with the molecular formula C₂₁H₂₂N₂O₃ and a molecular weight of 350.42 g/mol . It is structurally characterized by a hydroxyl group at the C-4 position of the strychnine backbone, distinguishing it from its parent compound, strychnine. The compound crystallizes in ethanol and exhibits a specific optical rotation of [α]D²⁰ = −8º (c = 0.7, CHCl₃) .

Pharmacological Activity:

this compound acts as a central nervous system (CNS) stimulant and shares mechanistic similarities with strychnine, primarily through competitive antagonism of glycine receptors in the spinal cord . Key pharmacological parameters include:

- Eclamptogenic activity: In mice, the convulsive dose (CD₅₀) is 0.545 mg/kg (subcutaneous administration).

- Lethality: The median lethal dose (LD₅₀) in mice is 0.556 mg/kg, indicating a narrow therapeutic index .

Natural Sources: The alkaloid is isolated from several Strychnos species, including:

- Strychnos wallichiana (CHANG ZI MA QIAN)

- Strychnos nux-vomica (MA QIAN ZI)

- Strychnos icaja (ZHONG FEI MA QIAN) .

Properties

CAS No. |

22595-26-2 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(4aR,5aS,13aS,15aS,15bR)-12-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C21H22N2O3/c24-14-3-1-2-13-19(14)23-17(25)9-15-18-12-8-16-21(13,20(18)23)5-6-22(16)10-11(12)4-7-26-15/h1-4,12,15-16,18,20,24H,5-10H2/t12-,15-,16-,18-,20-,21?/m0/s1 |

InChI Key |

NZPSURVTGWFING-BEONAWIISA-N |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C(=CC=C7)O |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C(=CC=C7)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxystrychnine typically involves the hydroxylation of strychnine. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Strychnos nux-vomica seeds followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate strychnine, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxystrychnine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to strychnine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-oxo-strychnine.

Reduction: Formation of strychnine.

Substitution: Formation of various substituted strychnine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Studied for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-Hydroxystrychnine involves its interaction with the central nervous system. It acts as a potent antagonist of glycine receptors, leading to increased neuronal excitability. This action is similar to that of strychnine but may exhibit different potency and selectivity due to the presence of the hydroxyl group. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Strychnine

Structural Differences :

Strychnine (C₂₁H₂₂N₂O₂) lacks the hydroxyl group at C-4 present in 4-hydroxystrychnine. This modification impacts polarity, solubility, and receptor-binding kinetics.

Pharmacological Comparison :

Key Findings :

- Potency : this compound exhibits slightly reduced lethality compared to strychnine, though its convulsive threshold (CD₅₀) is nearly identical, suggesting similar receptor affinity but altered pharmacokinetics (e.g., metabolic hydroxylation may enhance excretion) .

- Toxicity Profile : The proximity of CD₅₀ and LD₅₀ values in this compound underscores its steep dose-response curve, mirroring strychnine’s toxicological behavior .

Other Alkaloids in Strychnos Species

While this compound and strychnine dominate the alkaloid profile of Strychnos plants, other compounds include:

Analytical and Regulatory Considerations

Identification Methods :

- Optical Rotation : Used to distinguish this compound ([α]D²⁰ = −8º) from strychnine ([α]D²⁰ = −104º) .

- Spectroscopic Techniques : NMR and mass spectrometry are critical for structural elucidation .

Regulatory Challenges : Chemical analysis of alkaloids in plant matrices requires advanced extraction protocols to avoid degradation or artifactual compound formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.